![molecular formula C26H27N3O4S2 B2488165 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-60-1](/img/structure/B2488165.png)

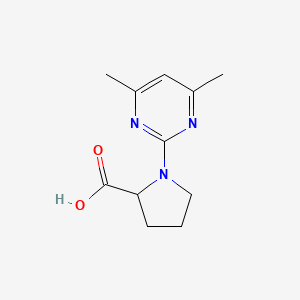

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

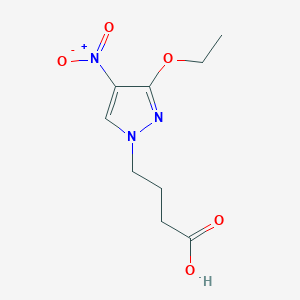

This compound is a small molecule with the chemical formula C23H20N2O5S . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

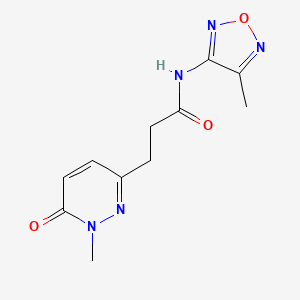

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a sulfonyl group, a benzamido group, and a carboxamide group . The average molecular weight is 436.48, and the monoisotopic weight is 436.10929245 .Wissenschaftliche Forschungsanwendungen

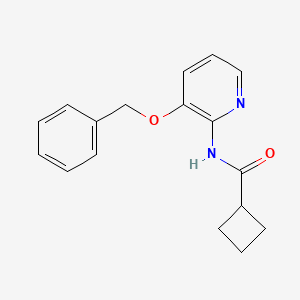

Cancer Research

This compound has shown potential as a selective inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in the progression of certain cancers, including breast and prostate cancer . By inhibiting AKR1C3, the compound may help in reducing the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Antifungal Agents

Research has indicated that derivatives of this compound exhibit significant antifungal activity. Specifically, 2-aryl-3,4-dihydroisoquinolin-2-iums, which are structurally related, have been designed and synthesized as potential antifungal agents . These compounds have demonstrated moderate to significant inhibitory activities against various phytopathogenic fungi, suggesting their use in agricultural and pharmaceutical antifungal applications.

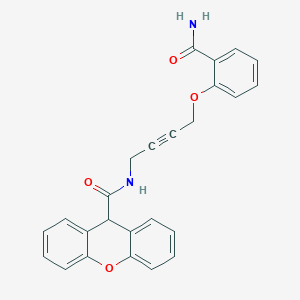

Neuroprotective Agents

The structural components of this compound, particularly the tetrahydroisoquinoline moiety, are of interest in neuroprotection. Compounds containing this moiety have been studied for their potential to protect neurons from oxidative stress and neurodegenerative conditions. This makes the compound a candidate for research into treatments for diseases such as Parkinson’s and Alzheimer’s .

Enzyme Inhibition Studies

This compound’s ability to inhibit specific enzymes, such as AKR1C3, makes it valuable for studying enzyme inhibition mechanisms. Understanding how this compound interacts with enzymes can provide insights into designing more effective inhibitors for therapeutic use .

Pharmacokinetic Studies

Given its complex structure, this compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for developing new drugs, as they help determine the compound’s efficacy and safety profile.

These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

X-MOL Chin. J. Org. Chem. MDPI : General knowledge on anti-inflammatory properties of sulfonyl and benzamido groups. : General knowledge on pharmacokinetic studies.

Wirkmechanismus

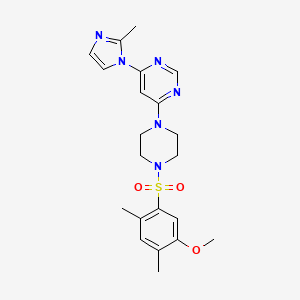

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.

Mode of Action

The compound acts as an inhibitor of the PPARδ . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the normal function of PPARδ, leading to changes in the cellular processes it regulates.

Eigenschaften

IUPAC Name |

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S2/c1-16-6-11-21-22(14-16)34-26(23(21)24(27)30)28-25(31)18-7-9-20(10-8-18)35(32,33)29-13-12-17-4-2-3-5-19(17)15-29/h2-5,7-10,16H,6,11-15H2,1H3,(H2,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBMYCHVRUDESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)

![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)